2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
CAS No.: 167423-51-0
Cat. No.: VC0061390
Molecular Formula: C8H13N5O · HCl
Molecular Weight: 231.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167423-51-0 |
|---|---|
| Molecular Formula | C8H13N5O · HCl |
| Molecular Weight | 231.7 |
| IUPAC Name | 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H |
| Standard InChI Key | GIHYTRGUZVYCQX-RFKZQXLXSA-N |
| SMILES | CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
| Appearance | Assay:≥99%A crystalline solid |
Introduction
Basic Information and Chemical Properties
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride, also known as DMPH4, belongs to the pterin family of compounds and serves as a synthetic reduced pterin cofactor in various biological systems . This compound is characterized by specific physical and chemical properties that make it suitable for research applications in biochemistry and molecular biology.
Identification and Nomenclature
The compound is identified by several registry numbers and synonyms which are summarized in Table 1.
Table 1: Identification Information for 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
| Parameter | Information |
|---|---|
| Primary CAS Number | 945-43-7 |
| Alternative CAS Number | 167423-51-0 |
| EINECS Number | 213-413-8 |
| Common Synonyms | 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride; DMPH4; 2-amino-6,7-dimethyl-4-hydroxy-5,6,7,8-tetrahydropteridine hydrochloride; NSC 87950 |
| Parent Compound CAS | 611-54-1 |
The variety of synonyms reflects its wide use across different research contexts and publications .
Physical and Chemical Properties
The physical state and key properties of the compound are essential for proper handling and storage in research settings, as detailed in Table 2.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClN₅O |
| Molecular Weight | 231.68 g/mol |
| Physical Appearance | White powder/crystalline solid |
| Melting Point | 244-247°C (with decomposition) |
| Solubility | PBS (pH 7.2): 1 mg/ml |
| Recommended Storage Temperature | -20°C |
The compound is characterized by its distinctive white appearance and relatively high melting point with decomposition . Its solubility profile supports its use in biological buffer systems, making it suitable for enzymatic studies .
Structural Characteristics
The molecular structure of 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride features a pteridine core with specific modifications that contribute to its biochemical properties and functions.
Chemical Structure and Representation
The compound's structure includes a pteridine scaffold with two methyl groups at positions 6 and 7, an amino group at position 2, and a hydroxyl group at position 4. This structure is vital for its function as a cofactor in various enzymatic reactions.
Table 3: Structural Identifiers
| Identifier Type | Information |
|---|---|
| IUPAC Name | 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H |
| Standard InChIKey | GIHYTRGUZVYCQX-UHFFFAOYSA-N |
| SMILES | CC1C(NC2=C(N1)C(=O)N=C(N2)N)C.Cl |
The chemical structure identifiers provide standardized representations that are crucial for database searches and structural comparisons in chemical informatics.
Structural Relationship to Other Pterins
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride shares structural similarities with natural pterins, particularly tetrahydrobiopterin (BH4), but with distinct differences in the side chains and reduction state . The dimethyl groups at positions 6 and 7 distinguish it from other pterins and contribute to its specific biochemical properties and stability profile.
Synthesis and Preparation Methods
The synthesis of 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride typically involves multiple reaction steps, starting from appropriate precursors and following established synthetic routes.
Laboratory Synthesis Procedures
The primary synthesis pathway involves the reduction of a precursor compound, such as 6,7-dimethylpterin, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process requires careful control of reaction conditions to ensure high yield and purity.
Table 4: Raw Materials for Synthesis
| Raw Material | Function in Synthesis |
|---|---|
| 2,3-Butanedione | Source for carbon framework |
| Sodium sulfite | Reducing agent |
| Hydrochloric acid | For salt formation |
| Sodium hydroxide | pH adjustment |
| 2,5,6-Triaminopyrimidin-4-ol sulphate | Precursor for pteridine ring |
| Carbon | Reaction medium |
| Sodium carbonate | Base for neutralization |
These raw materials participate in various steps of the synthetic pathway to produce the final compound with the desired structure and properties .
Industrial Production Considerations
For larger-scale production, the laboratory synthesis is scaled up with adaptations to accommodate increased quantities, while maintaining strict control over reaction parameters to ensure consistent quality. Industrial synthesis often requires specialized equipment for handling larger volumes, precise temperature control, and efficient purification methods.
Biochemical Functions and Mechanisms
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride serves crucial functions in various biochemical pathways, particularly as a cofactor for specific enzymes involved in amino acid metabolism and nitric oxide synthesis.
Role as Enzyme Cofactor
The compound functions as a synthetic reduced pterin cofactor for several key enzymes, supporting their catalytic activities in important metabolic pathways . Its effectiveness as a cofactor, while lower than the natural tetrahydrobiopterin, makes it valuable for research applications.
Table 5: Enzymatic Systems Utilizing DMPH4
| Enzyme | Biochemical Function | Relative Activity |
|---|---|---|
| Nitric Oxide Synthase | Catalyzes formation of nitric oxide from L-arginine | Lower than BH4 |
| Phenylalanine Hydroxylase | Converts phenylalanine to tyrosine | Lower than BH4 |
| Tyrosine Hydroxylase | Converts tyrosine to L-DOPA | Lower than BH4 |
| Tryptophan Hydroxylase | Converts tryptophan to 5-hydroxytryptophan | Lower than BH4 |
The compound's interaction with these enzymatic systems makes it valuable for studying mechanisms of amino acid hydroxylation and nitric oxide synthesis .
Research Applications
The unique properties of 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride have led to its use in various research contexts, particularly in studies of neurotransmitter biosynthesis and nitric oxide production.
Studies on Catecholamine Biosynthesis
The compound has been extensively used in research on catecholamine biosynthesis, where it serves as a cofactor for tyrosine hydroxylase, a rate-limiting enzyme in this pathway . Studies have shown that catecholamines like epinephrine can inhibit tyrosine hydroxylase activity in a manner that is competitive with DMPH4, providing insights into the regulation of catecholamine synthesis .
Research has demonstrated that this inhibition can be counteracted by increasing the concentration of dihydropteridine reductase, suggesting a complex regulatory mechanism involving the pterin cofactor, the enzyme, and feedback inhibition by the products . These findings have contributed significantly to our understanding of neurotransmitter metabolism and its regulation.
Nitric Oxide Synthesis Research
As a cofactor for nitric oxide synthase, 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride has been valuable in studies of nitric oxide production and signaling . Research using this compound has helped elucidate the mechanisms of nitric oxide synthesis and its role in various physiological processes.
Investigations have shown that while DMPH4 is less active than the natural cofactor tetrahydrobiopterin, it can still support nitric oxide synthesis, making it useful for comparative studies and for understanding the structural requirements for cofactor activity . Some research has explored modified versions of the compound, such as blocked dihydropteridines, as potential activators of nitric oxide synthase .
| Parameter | Classification |
|---|---|
| Hazard Codes | Xi (Irritant) |
| Signal Word | Danger |
| Hazard Statements | H315: Causes skin irritation H318: Causes serious eye damage H335: May cause respiratory irritation |
| Risk Statements | 36/37/38-41-37/38 |
| Safety Statements | 26-36-36/37/39-39 |
These classifications indicate that the compound requires careful handling to prevent adverse effects, particularly to the skin and eyes .
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